![molecular formula C4H9O4P B6319400 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% CAS No. 823-31-4](/img/structure/B6319400.png)
2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95%
Overview
Description
2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% (abbreviated as EDOPO) is a chemical compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of 120°C and a boiling point of 127°C. EDOPO has been used in a variety of studies, ranging from organic synthesis to catalysis and biochemistry.
Scientific Research Applications
2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as an oxidizing agent in the synthesis of cyclic ethers, and as a reagent for the preparation of phosphonates. 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% has also been used in the study of the reaction of phosphines with organometallic compounds, and in the study of the mechanism of the reaction of phosphines with organometallic compounds. 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% has also been used in the study of the mechanism of the reaction of phosphines with organic halides.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% is based on its ability to act as a Lewis acid, which means that it can accept electrons from other molecules. This allows 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% to form bonds with other molecules, which can then be used to catalyze reactions. 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% can also act as an oxidizing agent, which means that it can transfer electrons from one molecule to another. This allows 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% to oxidize other molecules, which can then be used to catalyze reactions.
Biochemical and Physiological Effects
2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% has been shown to have a variety of biochemical and physiological effects. In studies of the reaction of phosphines with organometallic compounds, 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% has been found to increase the rate of reaction. 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% has also been found to have an inhibitory effect on the enzyme phosphatase, which is involved in the metabolism of phospholipids. 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% has also been found to have an inhibitory effect on the enzyme protease, which is involved in the breakdown of proteins.
Advantages and Limitations for Lab Experiments
2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% has several advantages for use in lab experiments. It is a relatively inexpensive reagent and can be easily synthesized. 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% is also a stable compound, meaning that it can be stored for long periods of time without degrading. 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% is also a relatively non-toxic compound, making it safe to use in laboratory experiments. However, 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% also has some limitations. It is not very soluble in water, which can limit its use in certain applications. Additionally, 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% is not very reactive, meaning that it may not be suitable for use in certain reactions.
Future Directions
The future of 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% is promising, as it has a wide range of potential applications in the scientific research field. 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% could be used in the development of new catalysts for organic synthesis and in the study of the mechanisms of reactions involving phosphines. 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% could also be used in the study of the biochemical and physiological effects of phosphines, as well as in the development of new drugs and treatments. Additionally, 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% could be used in the development of new materials for use in the pharmaceutical industry. Finally, 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% could be used in the development of new methods for the synthesis of phosphines and other compounds.
Synthesis Methods
2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95% is synthesized through a two-step process. The first step is the reaction of ethyl bromide with phosphorous trichloride to form 1-ethoxy-2-chloro-1,3,2-dioxaphospholane. This reaction is carried out in an inert atmosphere at a temperature of -78°C. The second step is the oxidation of 1-ethoxy-2-chloro-1,3,2-dioxaphospholane with sodium hypochlorite to form 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide, 95%. This reaction is performed at room temperature.
properties
IUPAC Name |
2-ethoxy-1,3,2λ5-dioxaphospholane 2-oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O4P/c1-2-6-9(5)7-3-4-8-9/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVGGESEBFJHPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP1(=O)OCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26471-29-4 | |
Details | Compound: 1,3,2-Dioxaphospholane, 2-ethoxy-, 2-oxide, homopolymer | |
Record name | 1,3,2-Dioxaphospholane, 2-ethoxy-, 2-oxide, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26471-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30434435 | |
Record name | ethyl ethylene phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl ethylene phosphate | |
CAS RN |
823-31-4 | |
Record name | ethyl ethylene phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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